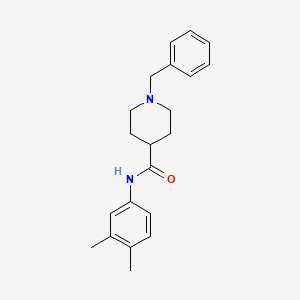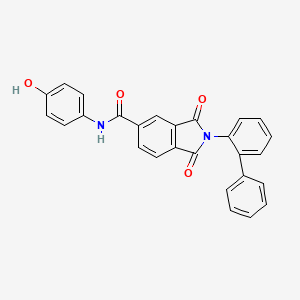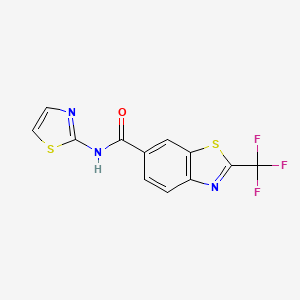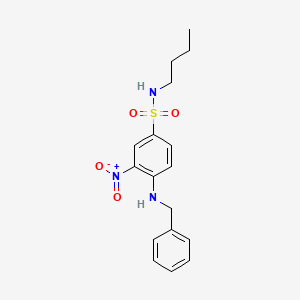
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer, antifungal, antibacterial, and antiviral activities. It has also been studied for its potential use as a molecular probe in biological imaging and as a potential drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. It may also interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce the replication of certain viruses. It has also been found to modulate certain signaling pathways involved in various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its broad-spectrum activity against various biological targets. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide. One possible direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and viral infections. Another direction is to explore its potential as a molecular probe for biological imaging. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its activity and selectivity against specific biological targets.
Synthesemethoden
The synthesis of 5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-bromoaniline, 2-fluorobenzonitrile, and propiolamide in the presence of copper (I) iodide and potassium carbonate. The reaction is carried out in DMF (N,N-dimethylformamide) under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain the desired compound.
Eigenschaften
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-(2-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN5O/c16-9-4-3-5-10(8-9)22-14(18)13(20-21-22)15(23)19-12-7-2-1-6-11(12)17/h1-8H,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYNKIUZSOBFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-N-{2,2,2-trichloro-1-[(2-methoxyethyl)amino]ethyl}acetamide](/img/structure/B5175716.png)
![3-methyl-9,10,11,12-tetrahydro-2H-[1]benzothieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazine-2,6(7H)-dione](/img/structure/B5175729.png)



![methyl 6-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5175750.png)
![8-(allylthio)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5175752.png)

![2-(1,2-benzisoxazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate](/img/structure/B5175758.png)

![1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5175778.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]urea](/img/structure/B5175782.png)
![5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5175788.png)
